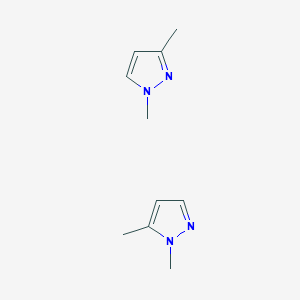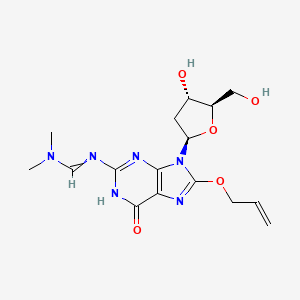![molecular formula C13H16OSi B13841819 2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
2-[(Trimethylsilyl)oxy]naphthalene-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)oxy]naphthalene-d7 is a deuterated compound used as an intermediate in the synthesis of various labeled compounds. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring, which is further deuterated at seven positions. This compound is valuable in research due to its stability and the presence of deuterium, which makes it useful in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]naphthalene-d7 typically involves the introduction of a trimethylsilyl group to a deuterated naphthalene derivative. One common method is the reaction of deuterated naphthol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining the quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethylsilyl)oxy]naphthalene-d7 undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or organometallic compounds in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of dihydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)oxy]naphthalene-d7 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: In the study of metabolic pathways and enzyme mechanisms using deuterium-labeled compounds.
Medicine: In the development of deuterated drugs for improved pharmacokinetic properties.
Industry: As a precursor in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)oxy]naphthalene-d7 involves its role as an intermediate in various chemical reactions. The trimethylsilyl group provides stability and protects the naphthalene ring during reactions. The deuterium atoms help in tracing the compound in metabolic studies and analytical techniques. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Trimethylsilyl)oxy]naphthalene: Similar structure but without deuterium labeling.
2-[(Trimethylsilyl)oxy]anthracene: Contains an anthracene ring instead of naphthalene.
2-[(Trimethylsilyl)oxy]benzene: Contains a benzene ring instead of naphthalene.
Uniqueness
2-[(Trimethylsilyl)oxy]naphthalene-d7 is unique due to the presence of deuterium atoms, which makes it valuable in analytical and research applications. The trimethylsilyl group provides stability and protection during reactions, making it a versatile intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C13H16OSi |
|---|---|
Molekulargewicht |
223.39 g/mol |
IUPAC-Name |
(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3/i4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
HJWDNWKQENUSKL-TWBNAIBBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[Si](C)(C)C)[2H])[2H])[2H] |
Kanonische SMILES |
C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)

![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
